Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate typically involves the reaction of 3-mercaptopropanoic acid with 1-chloro-2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate can be compared with similar compounds such as:
Methyl 3-[(1-bromo-2,2,2-trifluoroethyl)thio]propanoate: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]butanoate: This compound has a butanoate group instead of a propanoate group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of a chloro group and a trifluoromethyl group, which imparts distinct reactivity and stability to the compound .
Properties
Molecular Formula |
C6H8ClF3O2S |
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Molecular Weight |
236.64 g/mol |
IUPAC Name |
methyl 3-(1-chloro-2,2,2-trifluoroethyl)sulfanylpropanoate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-12-4(11)2-3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
InChI Key |
HMFHISYGHCWQCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC(C(F)(F)F)Cl |
Origin of Product |
United States |
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